molecular formula C12H13NO3 B6502859 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-methyl-1-propyl- CAS No. 893725-69-4

2H-3,1-Benzoxazine-2,4(1H)-dione, 6-methyl-1-propyl-

Cat. No.: B6502859
CAS No.: 893725-69-4
M. Wt: 219.24 g/mol
InChI Key: ZVIFFTRZMREIHI-UHFFFAOYSA-N
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Description

2H-3,1-Benzoxazine-2,4(1H)-dione, 6-methyl-1-propyl- is a chemical compound belonging to the benzoxazine family. Benzoxazines are known for their applications in polymer chemistry due to their thermal stability and mechanical properties. This particular compound features a benzoxazine ring with methyl and propyl substituents, which may influence its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-methyl-1-propyl- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of o-aminophenols with aldehydes or ketones: This method involves the reaction of o-aminophenols with aldehydes or ketones in the presence of an acid catalyst to form the benzoxazine ring.

    Use of isocyanates: Another method involves the reaction of o-aminophenols with isocyanates to form the desired benzoxazine structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include:

    Batch reactors: For controlled synthesis with precise temperature and pressure conditions.

    Continuous flow reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2H-3,1-Benzoxazine-2,4(1H)-dione, 6-methyl-1-propyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzoxazine ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

    Oxidation products: Quinone derivatives.

    Reduction products: Amine derivatives.

    Substitution products: Halogenated or alkylated benzoxazines.

Scientific Research Applications

2H-3,1-Benzoxazine-2,4(1H)-dione, 6-methyl-1-propyl- has various applications in scientific research, including:

    Polymer chemistry: Used as a monomer for the synthesis of high-performance polymers with excellent thermal and mechanical properties.

    Biological studies: Investigated for its potential biological activity and interactions with biomolecules.

    Medicinal chemistry: Explored for its potential as a pharmacophore in drug design and development.

    Industrial applications: Used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-methyl-1-propyl- involves its interaction with molecular targets and pathways. This may include:

    Polymerization: The compound can undergo polymerization to form cross-linked networks, contributing to its thermal and mechanical properties.

    Biological interactions: The compound may interact with enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2H-3,1-Benzoxazine-2,4(1H)-dione: The parent compound without methyl and propyl substituents.

    6-Methyl-2H-3,1-Benzoxazine-2,4(1H)-dione: A similar compound with only a methyl substituent.

    1-Propyl-2H-3,1-Benzoxazine-2,4(1H)-dione: A similar compound with only a propyl substituent.

Uniqueness

2H-3,1-Benzoxazine-2,4(1H)-dione, 6-methyl-1-propyl- is unique due to the presence of both methyl and propyl substituents, which may influence its chemical reactivity and applications compared to its analogs.

Properties

IUPAC Name

6-methyl-1-propyl-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-6-13-10-5-4-8(2)7-9(10)11(14)16-12(13)15/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIFFTRZMREIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)C)C(=O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701230097
Record name 6-Methyl-1-propyl-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701230097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893725-69-4
Record name 6-Methyl-1-propyl-2H-3,1-benzoxazine-2,4(1H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893725-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-1-propyl-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701230097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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